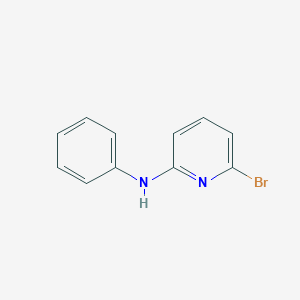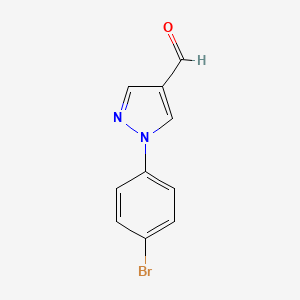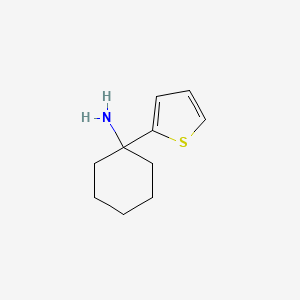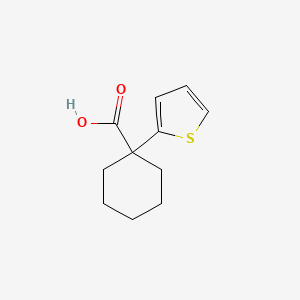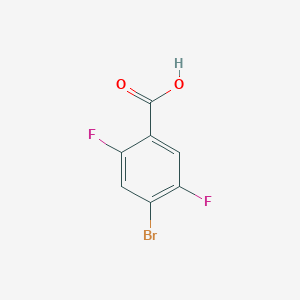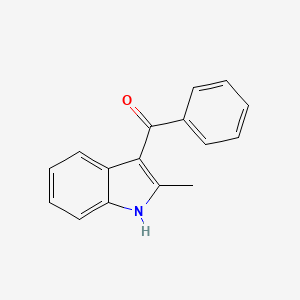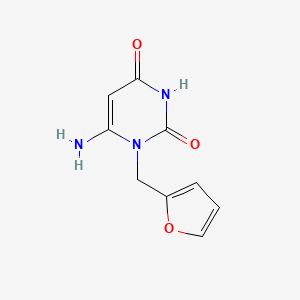
6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
The compound 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione is a chemical entity characterized by a pyrimidine dione core structure substituted with an amino group and a furylmethyl group. This structure falls within the class of pyrimidines, which are notable for their presence in many biological compounds and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives, similar to the target compound, often involves the reaction of amino uracils with various reagents. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4-dione with 1,3-diketones can lead to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, showcasing the reactivity of the amino group in position 6 of the pyrimidine ring towards cyclization reactions (E. B. Tsupak et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by significant π-electron density, particularly around the pyrrole ring when present. This electron richness facilitates various cyclization reactions and influences the chemical behavior of the compound (E. B. Tsupak et al., 2003).
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, including cyclization with diketones, transformation under thermal or catalytic conditions, and interactions with amines and aldehydes. These reactions are pivotal for modifying the pyrimidine core and introducing functional groups that can enhance biological activity (E. B. Tsupak et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, can vary significantly with structural modifications. For example, the introduction of different substituents can lead to a broad range of solubility values in various solvents, which is crucial for their application in medicinal chemistry (M. Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by their structural features, such as the presence of amino groups, which can participate in nucleophilic reactions, or the substitution pattern, which affects their electronic properties and reactivity towards electrophiles. These characteristics are essential for understanding the chemical behavior and potential applications of these compounds (E. B. Tsupak et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Facile Construction of Substituted Pyrimidines : The compound is used in synthesizing substituted pyrimidines, a crucial class of chemicals with diverse applications. Hamama et al. (2012) demonstrated the transformation of enaminouracil, including 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, into pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
- Pyrido[2,3-d]pyrimidine Derivatives Synthesis : Tsupak et al. (2003) focused on the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones, forming pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, which are significant for their π-electron-rich properties (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).
Green Chemistry and Catalysis
- Green Method for Synthesis : Ahadi et al. (2014) explored a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This approach is significant for avoiding chromatography and recrystallization in purification processes (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).
Optical and Nonlinear Optical Applications
- Optical and Nonlinear Optical (NLO) Applications : Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives using 6-amino-1,3-dimethylpyrimidine-2,-4(1H, 3H)-dione. These compounds showed promising potential in optical and NLO device fabrications due to their significant NLO properties (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Supramolecular Chemistry
- Supramolecular Assemblies : Fonari et al. (2004) utilized 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid, related to the query compound, in synthesizing novel pyrimidine derivatives. These derivatives were investigated as ligands for co-crystallization, forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Pharmaceutical Research
- Antimicrobial Activity : Sharma et al. (2011) synthesized novel pyrimidine-2,4-(1H,3H)-diones and evaluated their antimicrobial activity. Their study indicates that such compounds can be potent agents for treating infections (Sharma, Shrivastava, Singla, & Bhat, 2011).
Eigenschaften
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h1-4H,5,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRQDNKXGRCCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)
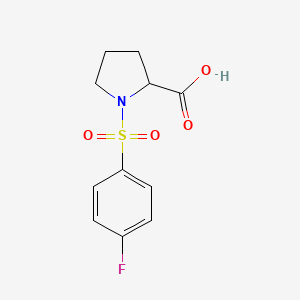
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)

